![molecular formula C19H20N2O4 B4969770 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline CAS No. 425400-78-8](/img/structure/B4969770.png)
6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline
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Overview
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including compounds closely related to 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline, often involves multicomponent reactions or specific cyclization techniques to introduce the nitrophenyl group. For instance, Markaryan et al. (2000) discussed the synthesis of isoquinoline derivatives with nitrophenyl groups, starting from dimethoxyphenyl-aminomethylcyclopentane through acylation with nitrobenzoic acids (Markaryan et al., 2000).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular geometry, bond lengths, angles, and the overall three-dimensional arrangement of atoms within the compound. Kant et al. (2014) synthesized a closely related compound, revealing its crystal structure through single-crystal X-ray diffraction, highlighting the importance of structural determination in understanding compound properties (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinoline derivatives can include nitrosation, reduction, and various cyclization reactions to form complex heterocyclic structures. Seng et al. (1990) described the nitrosation of dimethoxytetrahydroisoquinoline to yield a nitroso derivative, demonstrating the reactivity of such compounds under specific conditions (Seng et al., 1990).
Physical Properties Analysis
Physical properties, such as melting point, solubility, and crystalline form, are crucial for understanding the behavior of chemical compounds under different conditions. The molecular structure and substituents significantly influence these properties. For example, studies on related tetrahydroisoquinoline compounds have shown that crystal structure determination can reveal details about molecular conformation and intermolecular interactions, which are essential for predicting physical behavior (Cironi et al., 2006).
Chemical Properties Analysis
The chemical properties of 6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-3,4-dihydroisoquinoline, such as reactivity with other compounds, stability under various conditions, and potential for further functionalization, are influenced by its specific structure. Research into related compounds provides valuable insights into how the nitrophenyl group and other substituents affect the chemical behavior and reactivity of tetrahydroisoquinoline derivatives (Gitto et al., 2010).
properties
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-(4-nitrophenyl)-4H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-13-9-16(24-3)17(25-4)10-15(13)18(20-19)12-5-7-14(8-6-12)21(22)23/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMPNZDTQSRKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367487 |
Source
|
Record name | ST50984909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6143156 | |
CAS RN |
425400-78-8 |
Source
|
Record name | ST50984909 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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